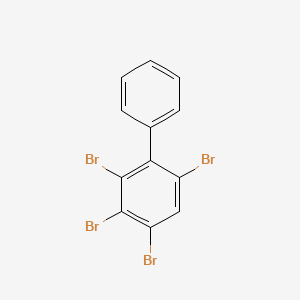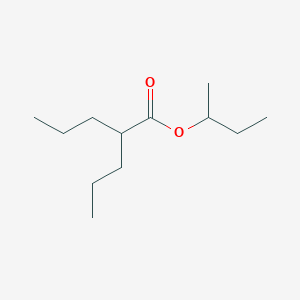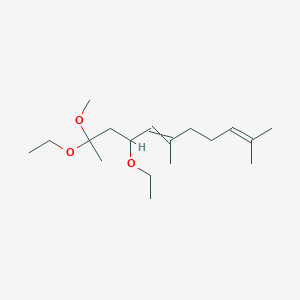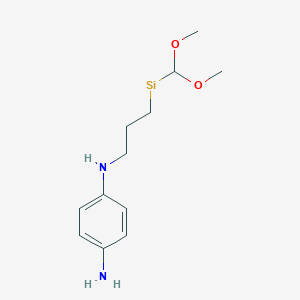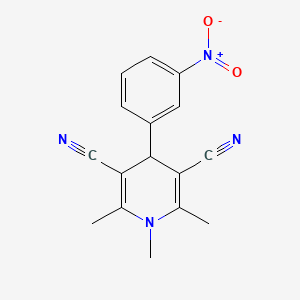![molecular formula C11H16O4 B14311459 Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- CAS No. 117132-08-8](/img/structure/B14311459.png)
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[331]nonane-2,4-dione, 9,9-dimethoxy- is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a bicyclic ketone with two methoxy groups attached to the ninth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane structure, which can then be modified to form the bicyclo[3.3.1]nonane core.
Introduction of the Ketone Groups: The ketone groups at positions 2 and 4 can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Addition of Methoxy Groups: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation and methylation steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy groups
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has shown potential in drug development due to its unique structure and reactivity.
Material Science: Its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- involves its interaction with molecular targets through its functional groups. For instance, its antifungal activity is attributed to its ability to interact with fungal enzymes such as cellobiose dehydrogenase and endo β-1,4 xylanase, disrupting their function and inhibiting fungal growth . Additionally, it can modulate inflammatory pathways by interacting with human TNF-α and Interleukin IL-1b proteins .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Bicyclo[3.3.1]nonane-2,9-dione: Has ketone groups at different positions, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Smaller bicyclic structure with different chemical properties and reactivity.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- is unique due to the presence of methoxy groups, which enhance its reactivity in nucleophilic substitution reactions and its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propiedades
Número CAS |
117132-08-8 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-14-11(15-2)7-4-3-5-8(11)10(13)6-9(7)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CFBRRDQMCNWXLH-UHFFFAOYSA-N |
SMILES canónico |
COC1(C2CCCC1C(=O)CC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


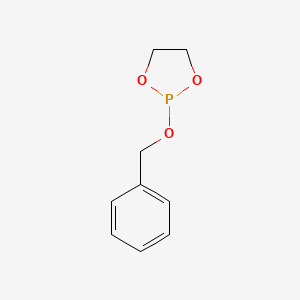

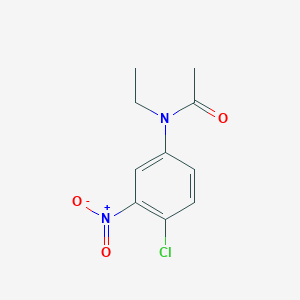
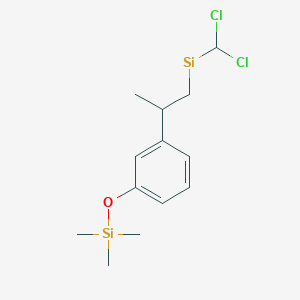
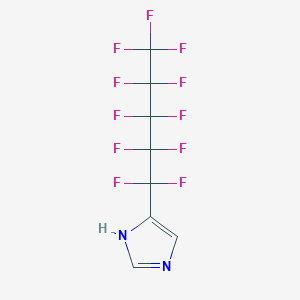
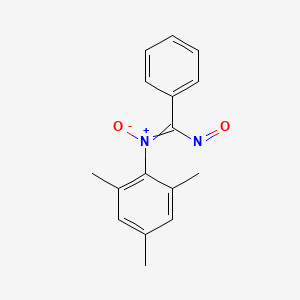
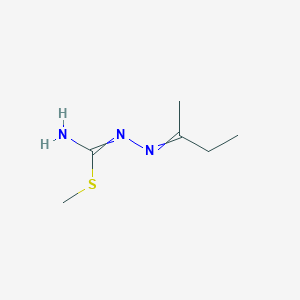
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

